molecular formula C17H24N4O6 B018499 Trimethoprim lactate CAS No. 23256-42-0

Trimethoprim lactate

Cat. No.: B018499
CAS No.: 23256-42-0
M. Wt: 380.4 g/mol
InChI Key: IIZVTUWSIKTFKO-UHFFFAOYSA-N
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Description

Trimethoprim lactate is a compound formed by the combination of trimethoprim and lactic acid. Trimethoprim is a well-known antibacterial agent primarily used to treat urinary tract infections, respiratory tract infections, and gastrointestinal infections. It works by inhibiting bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is necessary for bacterial DNA synthesis .

Scientific Research Applications

Trimethoprim lactate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Trimethoprim lactate primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for bacterial DNA synthesis .

Mode of Action

This compound inhibits DHFR, thereby preventing the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival .

Biochemical Pathways

The inhibition of DHFR affects the folate metabolic pathway, which is crucial for the synthesis of nucleic acids and proteins . By blocking this pathway, this compound disrupts the production of essential metabolites such as purines, thymine, glycine, and methionine .

Pharmacokinetics

This compound exhibits high bioavailability, with steady-state concentrations achieved after approximately three days of repeat administration . It follows first-order pharmacokinetics, with an average peak serum concentration of approximately 1 µg/mL (C max) achieved within 1 to 4 hours (T max) following the administration of a single 100mg dose .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in the synthesis of bacterial DNA, resulting in the cessation of bacterial growth and survival . This effect is bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them directly .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, at pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . Additionally, the presence of other ions in the environment, such as phosphate and nitrate, can affect the sorption of this compound .

Safety and Hazards

Trimethoprim lactate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Trimethoprim lactate has potential for the research of urinary tract infections, Shigellosis, and Pneumocystis pneumonia . It can inhibit infection of Influenza A virus in chick embryo when combined with zinc .

Biochemical Analysis

Biochemical Properties

Trimethoprim lactate interacts with the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of bacterial DNA . By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid (THF), a necessary component for bacterial DNA synthesis . This interaction is highly specific and does not significantly affect human DHFR .

Cellular Effects

This compound has a profound effect on bacterial cells. It inhibits the synthesis of bacterial DNA, thereby preventing bacterial growth and survival . This effect is particularly pronounced in Gram-negative aerobic bacteria . It should be noted that resistance to Trimethoprim can arise via various mechanisms, including alterations to the bacterial cell wall, overproduction of DHFR, or production of resistant DHFR .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the bacterial enzyme DHFR . This enzyme is critical for the formation of THF, which is necessary for the synthesis of bacterial DNA . By inhibiting DHFR, this compound effectively halts the production of THF, thereby preventing the synthesis of bacterial DNA and leading to bacterial cell death .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, resistance to Trimethoprim may increase over time due to changes in the bacterial cell wall, overproduction of DHFR, or the production of resistant DHFR .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, at high doses, Trimethoprim can lead to blood disorders such as thrombocytopenia and leukopenia

Metabolic Pathways

This compound is involved in the metabolic pathway of bacterial DNA synthesis . It inhibits the enzyme DHFR, which is necessary for the formation of THF . THF is a critical component in the synthesis of bacterial DNA .

Transport and Distribution

This compound is widely distributed within cells and tissues . It is readily absorbed and has a relatively large volume of distribution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of trimethoprim lactate involves the neutralization of trimethoprim with lactic acid. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethoprim lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Trimethoprim lactate is unique due to its specific inhibition of bacterial dihydrofolate reductase, making it highly effective against a broad spectrum of bacterial infections. Its combination with lactic acid enhances its solubility and bioavailability, making it a preferred choice in various therapeutic applications .

Properties

IUPAC Name

2-hydroxypropanoic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZVTUWSIKTFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945947
Record name 2-Hydroxypropanoic acid--5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-diimine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23256-42-0
Record name Propanoic acid, 2-hydroxy-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23256-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethoprim lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropanoic acid--5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-diimine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactic acid, compound with 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHOPRIM LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3K8GP9FDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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